Allyl methyl disulfide (AMDS) is an organosulfur compound predominantly found in garlic (Allium sativum L.) [, , , , , , , ]. It belongs to a class of compounds known as allyl sulfides, characterized by the presence of one or more allyl groups (-CH2-CH=CH2) attached to a sulfur atom []. AMDS is a key contributor to the characteristic pungent odor of garlic [, , ]. Scientific research has focused on AMDS due to its diverse biological activities, including potential anticarcinogenic, antioxidant, and antimicrobial properties [, , , , , , ].
Allyl methyl disulfide is an organosulfur compound primarily derived from garlic and other Allium species. It is recognized for its distinctive odor and potential health benefits, including antimicrobial properties and roles in metabolic processes. This compound is classified as a volatile sulfur compound, which contributes to the characteristic flavors and aromas associated with garlic.
Allyl methyl disulfide is primarily sourced from garlic (Allium sativum) and is produced during the metabolism of sulfur-containing compounds found in these plants. It is a product of the enzymatic conversion of alliin to allicin, which further decomposes into various sulfur compounds, including allyl methyl disulfide and diallyl disulfide .
Allyl methyl disulfide belongs to the class of organosulfur compounds. It is characterized by its disulfide structure, which consists of two sulfur atoms bonded to a carbon chain containing an allyl group. This classification highlights its chemical properties and biological activities, particularly in relation to its role in food flavoring and potential therapeutic effects.
The synthesis of allyl methyl disulfide can occur through several methods, primarily focusing on the extraction from garlic or synthetic pathways involving sulfur chemistry.
In laboratory settings, the synthesis can be optimized by controlling temperature, pressure, and concentration of reactants. For example, temperatures around 140°C are often used for effective separation during gas chromatography analysis .
Allyl methyl disulfide has a molecular formula of C₄H₈S₂. Its structure features:
Allyl methyl disulfide undergoes various chemical reactions, particularly oxidation and reduction processes.
The reaction mechanisms often involve free radical intermediates, which play a crucial role in determining the products formed during oxidation.
The mechanism by which allyl methyl disulfide exerts its biological effects includes:
Studies have shown that allyl methyl disulfide exhibits significant antibacterial activity against pathogens such as Escherichia coli, highlighting its potential use in food preservation and therapeutic applications .
Relevant data indicate that the compound's volatility makes it significant in flavoring applications while also posing challenges for storage and handling .
Allyl methyl disulfide has several applications in both culinary and scientific fields:
Allyl methyl disulfide (AMD), systematically named 3-(methyldisulfanyl)-1-propene, is an organic disulfide with the molecular formula C₄H₈S₂ and a molecular weight of 120.23 g/mol. Its structure features a disulfide bond (–S–S–) linking a methyl group (–CH₃) and an allyl group (–CH₂–CH=CH₂). The allylic moiety confers reactivity due to the electron-rich vinyl group adjacent to the disulfide bond, enabling nucleophilic addition and oxidation reactions. The C–S–S–C dihedral angle approximates 90°, characteristic of disulfide bonds, which influences its conformational stability [4] [9].
Table 1: Molecular Identity of Allyl Methyl Disulfide
Property | Value |
---|---|
CAS Registry Number | 2179-58-0 |
IUPAC Name | 3-(Methyldisulfanyl)prop-1-ene |
Molecular Formula | C₄H₈S₂ |
Molecular Weight | 120.23 g/mol |
ChemSpider ID | 56217 |
PubChem CID | 62434 |
AMD is a colorless to pale yellow liquid with a pungent, garlic-like odor. Key physicochemical properties include:
AMD exhibits moderate thermal stability but decomposes under prolonged heating or strong oxidizing conditions. Its disulfide bond undergoes homolytic cleavage, forming thiyl radicals (CH₂=CH–CH₂S• and CH₃S•), which participate in redox reactions. Spectroscopic signatures include:
Table 2: Physicochemical Properties of Allyl Methyl Disulfide
Property | Value | Conditions |
---|---|---|
Boiling Point | 139–141°C | Atmospheric pressure |
Density | 1.03 g/cm³ | 20°C |
Refractive Index | 1.530 | 20°C |
Flash Point | 35°C | Tagliabue open cup |
Solubility in Water | Low | Miscible in organic solvents |
AMD belongs to the organosulfur compound family abundant in Allium species, but its properties differ significantly from structurally related molecules:
AMD occurs naturally in garlic (Allium sativum), wild leek (Allium ampeloprasum), and Chinese chives (Allium tuberosum). In garlic, it constitutes up to 3.5% of essential oils and forms during thermal processing or enzymatic hydrolysis of sulfur-rich precursors [2] [6].
Biosynthetic Pathway:
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